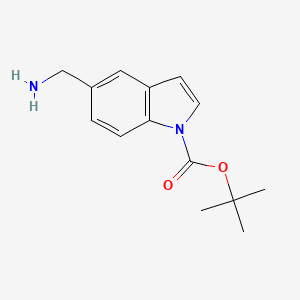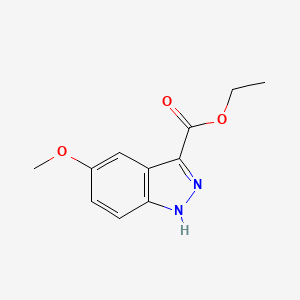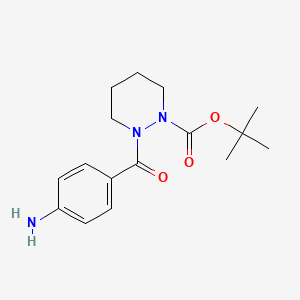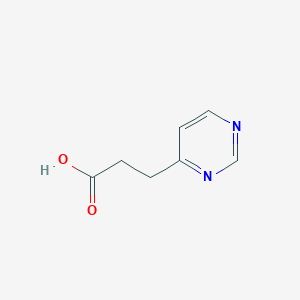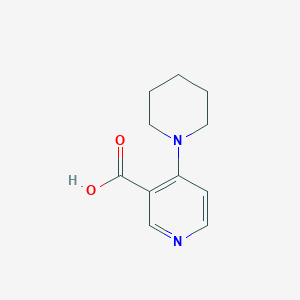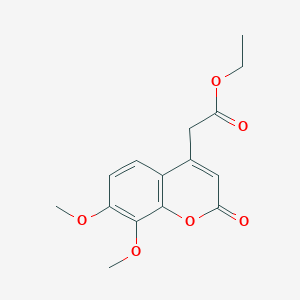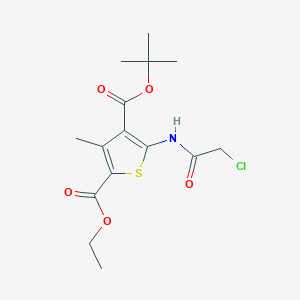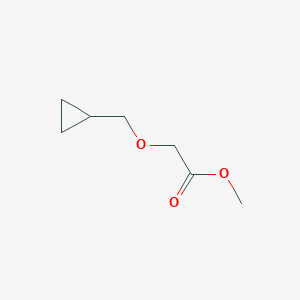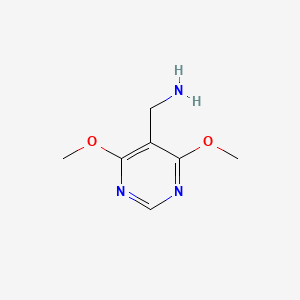
(4,6-Dimethoxypyrimidin-5-yl)methanamine
Übersicht
Beschreibung
“(4,6-Dimethoxypyrimidin-5-yl)methanamine”, also known as DMPA, belongs to the pyrimidine family. It is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular formula of “(4,6-Dimethoxypyrimidin-5-yl)methanamine” is C7H11N3O2 . The molecular weight is 169.18 g/mol .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Inhibition of Aurora Kinase A
- Summary of Application: This compound has been used in the design and synthesis of derivatives that inhibit Aurora kinase A, an enzyme implicated in cancer cell growth .
- Methods of Application: The compound was incorporated into a series of derivatives containing a guanidine moiety. These derivatives were then tested for their ability to inhibit Aurora kinase A .
- Results: One derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol, was found to selectively inhibit Aurora kinase A activity. This derivative reduced clonogenicity, arrested the cell cycle at the G2/M phase, and induced caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .
2. Synthesis of Phenoxy Acetates
- Summary of Application: The compound has been used as a starting material in the synthesis of novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates .
- Methods of Application: The compound was reacted with hydroquinone and chloroacetic ester to produce the desired products .
- Results: The synthesized compounds were characterized by IR, 1H-NMR, MS spectra, and elemental analyses. Preliminary bioassay indicates that the target compounds possess high activity .
3. Antifungal Activities
- Summary of Application: This compound has been used in the synthesis of new pyrimidine derivatives, which were evaluated for their antifungal activities against fourteen phytopathogenic fungi .
- Methods of Application: The compound was incorporated into a series of new pyrimidine derivatives. These derivatives were then tested for their antifungal activities .
- Results: The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .
4. Pharmacologically Active Decorated Six-Membered Diazines
- Summary of Application: The compound has been used in the synthesis of diazine alkaloids, which are reported to exhibit a wide range of pharmacological applications .
- Methods of Application: The compound was used as a starting material in the synthesis of diazine alkaloids .
- Results: The synthesized diazines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
5. Herbicidal Activity
- Summary of Application: This compound has been used in the synthesis of novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates .
- Methods of Application: The compound was synthesized with hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine and chloroacetic ester as starting materials .
- Results: Preliminary bioassay indicates that the target compounds possess high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L .
6. Diffusion Models
- Summary of Application: This compound has been used in the rapidly expanding body of work on diffusion models, categorizing the research into three key areas: efficient sampling, improved likelihood estimation, and handling data with special structures .
- Methods of Application: The compound was used as a starting material in the synthesis of diffusion models .
- Results: The synthesized diffusion models are reported to exhibit record-breaking performance in many applications, including image synthesis, video generation, and molecule design .
Safety And Hazards
Eigenschaften
IUPAC Name |
(4,6-dimethoxypyrimidin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-6-5(3-8)7(12-2)10-4-9-6/h4H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSNTMODDYZABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653871 | |
| Record name | 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethoxypyrimidin-5-yl)methanamine | |
CAS RN |
1118786-90-5 | |
| Record name | 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



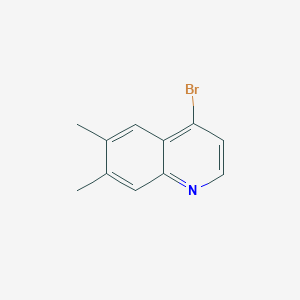
![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)
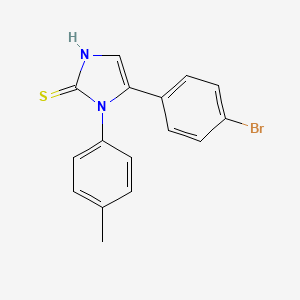
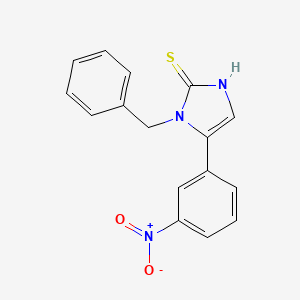
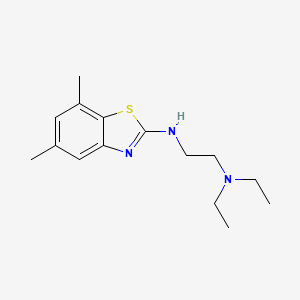
![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)
